![molecular formula C18H15N3OS B11979335 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 23983-04-2](/img/structure/B11979335.png)
2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiazolo[3,2-a]benzimidazole class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, structural analogs have shown efficacy against various cancer lines such as leukemia and melanoma .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Its unique structure allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial agents .
- Anthelminthic Activity : Some derivatives have been reported to possess significant anthelmintic effects, outperforming traditional drugs like albendazole in certain assays against parasitic worms .
Case Studies
Several studies highlight the applications and efficacy of this compound:
- Anticancer Studies : A study conducted on various derivatives showed promising results against multiple cancer cell lines, indicating that modifications to the thiazolo[3,2-a]benzimidazole structure could lead to enhanced anticancer properties .
- Antimicrobial Testing : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .
- Anthelmintic Efficacy : Comparative studies showed that specific derivatives exhibited superior activity against Trichinella spiralis compared to established treatments, highlighting their potential in treating parasitic infections .
Mechanism of Action
The mechanism of action of 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with similar biological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidine derivatives: Compounds with a similar core structure and diverse biological activities.
Uniqueness
2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which can enhance its biological activity and specificity.
Biological Activity
The compound 2-((4-(dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is C18H15N3OS, and it features a thiazolo-benzimidazole core with a dimethylamino phenyl substituent. This structural configuration is significant for its biological interactions and activity.
Synthesis
Recent studies have highlighted various synthetic strategies for thiazolo[3,2-a]benzimidazoles, including the reaction of 2-mercaptobenzimidazole with different electrophiles. The synthesis typically involves cyclization reactions that yield the desired thiazolo derivatives with good yields and purity .
Anticancer Activity
Several studies have reported the anticancer potential of thiazolo[3,2-a]benzimidazole derivatives. For instance:
- In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values ranged from 0.15 to 1.32 µM, indicating potent activity compared to standard chemotherapeutics .
Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
---|---|---|
MDA-MB-231 | 0.28 | 0.009 |
A549 | 0.48 | 1.24 |
HCT-116 | 0.16 | 0.84 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antifungal tests indicated that certain thiazolo derivatives possess activity against pathogenic fungi, suggesting potential applications in treating fungal infections .
The proposed mechanisms underlying the biological activity of these compounds include:
- Inhibition of cell proliferation through interference with DNA synthesis.
- Induction of apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant properties , which may contribute to their therapeutic efficacy against oxidative stress-related diseases .
Case Studies
- Study on Anticancer Efficacy : A recent publication evaluated a series of thiazolo derivatives for their ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated significant tumor regression in treated groups compared to controls, supporting the anticancer potential of these compounds .
- Antimicrobial Screening : Another study focused on the antimicrobial effects of thiazolo derivatives against various bacterial strains. The results showed a notable reduction in bacterial viability, indicating their potential as new antimicrobial agents .
Properties
CAS No. |
23983-04-2 |
---|---|
Molecular Formula |
C18H15N3OS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H15N3OS/c1-20(2)13-9-7-12(8-10-13)11-16-17(22)21-15-6-4-3-5-14(15)19-18(21)23-16/h3-11H,1-2H3/b16-11+ |
InChI Key |
SUVAYMBUCQBFFX-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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